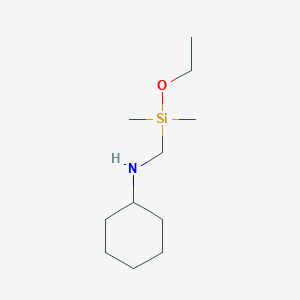
(N-cyclohexylaminomethyl)ethoxydimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(N-cyclohexylaminomethyl)ethoxydimethylsilane is a chemical compound that is commonly used in scientific research. It is also known as CHAEDS and is a silane coupling agent that is used to improve the adhesion between organic and inorganic materials.
Mecanismo De Acción
(N-cyclohexylaminomethyl)ethoxydimethylsilane acts as a silane coupling agent by forming covalent bonds between the organic and inorganic materials. The amine group on the molecule reacts with the inorganic material, while the silane group reacts with the organic material. This results in a strong bond between the two materials, which improves the adhesion.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of (N-cyclohexylaminomethyl)ethoxydimethylsilane. However, it has been shown to be non-toxic and non-irritating to skin and eyes. It is also not mutagenic or carcinogenic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (N-cyclohexylaminomethyl)ethoxydimethylsilane in lab experiments is its ability to improve the adhesion between organic and inorganic materials. This allows for the synthesis of new materials and the improvement of existing ones. However, its limitations include its high cost and the need for specialized equipment for its synthesis.
Direcciones Futuras
There are many future directions for research on (N-cyclohexylaminomethyl)ethoxydimethylsilane. One direction is to explore its application in the synthesis of new materials such as nanocomposites and biomaterials. Another direction is to investigate its potential as a drug delivery system. Additionally, research can be conducted to optimize its synthesis method and reduce its cost.
Conclusion:
(N-cyclohexylaminomethyl)ethoxydimethylsilane is a silane coupling agent that is commonly used in scientific research. Its ability to improve the adhesion between organic and inorganic materials has led to its wide application in various fields. While there is limited research on its biochemical and physiological effects, it has been shown to be non-toxic and non-irritating. Its advantages include its ability to improve adhesion, while its limitations include its high cost and specialized equipment requirements. Future research can explore its application in the synthesis of new materials and drug delivery systems, as well as optimize its synthesis method and reduce its cost.
Aplicaciones Científicas De Investigación
(N-cyclohexylaminomethyl)ethoxydimethylsilane is commonly used in scientific research as a silane coupling agent. It is used to improve the adhesion between organic and inorganic materials. It is also used in the synthesis of various materials such as nanoparticles, polymers, and composites. Its application in scientific research is vast, and it has been used in a wide range of fields such as material science, chemistry, and biology.
Propiedades
Número CAS |
18023-58-0 |
|---|---|
Nombre del producto |
(N-cyclohexylaminomethyl)ethoxydimethylsilane |
Fórmula molecular |
C11H25NOSi |
Peso molecular |
215.41 g/mol |
Nombre IUPAC |
N-[[ethoxy(dimethyl)silyl]methyl]cyclohexanamine |
InChI |
InChI=1S/C11H25NOSi/c1-4-13-14(2,3)10-12-11-8-6-5-7-9-11/h11-12H,4-10H2,1-3H3 |
Clave InChI |
ONMZDUZITBNSEH-UHFFFAOYSA-N |
SMILES |
CCO[Si](C)(C)CNC1CCCCC1 |
SMILES canónico |
CCO[Si](C)(C)CNC1CCCCC1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)propanenitrile](/img/structure/B102258.png)
![Diethyl 2-[[(5-methylpyridin-2-yl)amino]methylidene]propanedioate](/img/structure/B102260.png)
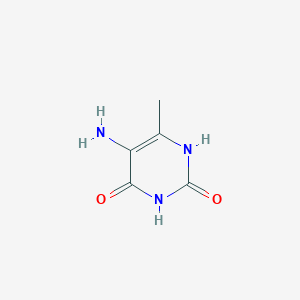
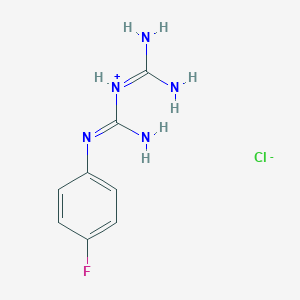
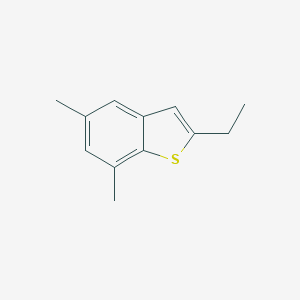
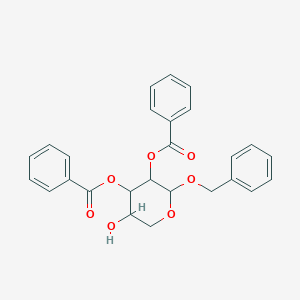
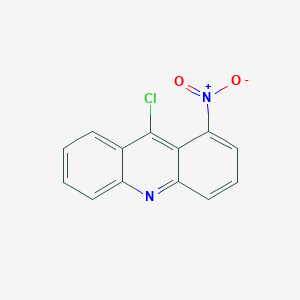
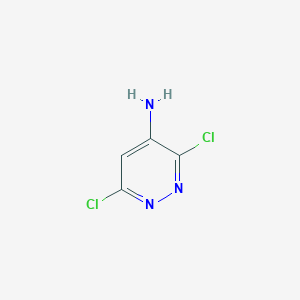
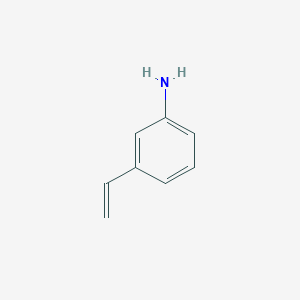
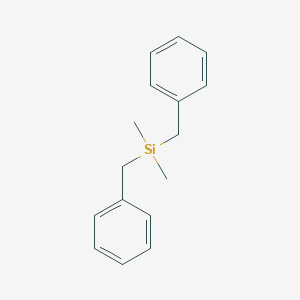
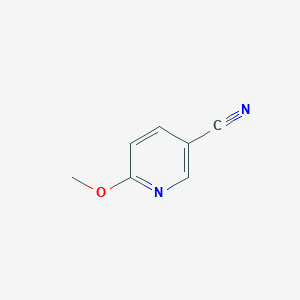
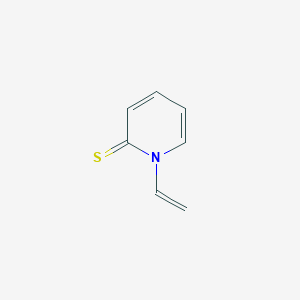
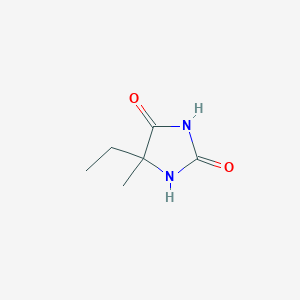
![Hydroxy[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]acetic acid](/img/structure/B102287.png)